(2S,3S)-2-amino-3-hydroxybutanoic acid hydrochloride

Catalog No.
S13457004
CAS No.
M.F
C4H10ClNO3
M. Wt
155.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3S)-2-amino-3-hydroxybutanoic acid hydrochlori...

Product Name

(2S,3S)-2-amino-3-hydroxybutanoic acid hydrochloride

IUPAC Name

(2S,3S)-2-amino-3-hydroxybutanoic acid;hydrochloride

Molecular Formula

C4H10ClNO3

Molecular Weight

155.58 g/mol

InChI

InChI=1S/C4H9NO3.ClH/c1-2(6)3(5)4(7)8;/h2-3,6H,5H2,1H3,(H,7,8);1H/t2-,3-;/m0./s1

InChI Key

OFSUFJTYFFRWFD-GVOALSEPSA-N

Canonical SMILES

CC(C(C(=O)O)N)O.Cl

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)N)O.Cl

(2S,3S)-2-amino-3-hydroxybutanoic acid hydrochloride, also known as L-threonine hydrochloride, is a naturally occurring amino acid that plays a crucial role in protein synthesis. It is classified as a polar, neutral amino acid due to its hydroxyl group, which contributes to its hydrophilicity. This compound is essential for various biological processes and serves as a building block for proteins, particularly in the synthesis of glycoproteins and other biomolecules. The hydrochloride form enhances its solubility in water, making it suitable for various applications in biochemistry and pharmaceuticals.

  • Oxidation: The hydroxyl group can be oxidized to form corresponding keto acids.
  • Reduction: Reduction reactions can convert it into different amino alcohols.
  • Substitution: The amino or hydroxyl groups may participate in substitution reactions where they are replaced by other functional groups.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. These reactions are significant for synthesizing derivatives with potential therapeutic applications.

This compound exhibits various biological activities, primarily due to its role as a precursor in the biosynthesis of proteins. It is involved in metabolic pathways that regulate neurotransmitter levels and has been studied for its potential neuroprotective properties. Research indicates that (2S,3S)-2-amino-3-hydroxybutanoic acid hydrochloride modulates gamma-aminobutyric acid receptors, which are critical in controlling neuronal excitability and synaptic transmission. Its antioxidant properties also suggest a role in protecting cells from oxidative stress.

Several methods exist for synthesizing (2S,3S)-2-amino-3-hydroxybutanoic acid hydrochloride:

  • Enzymatic Asymmetric Synthesis: This method involves using enzymes to catalyze the formation of chiral amino acids from keto acids through asymmetric reductive amination.
  • Chemical Synthesis: Traditional chemical methods may involve multi-step processes starting from simpler organic compounds. For instance, the synthesis can begin with the protection of functional groups followed by selective deprotection and functionalization steps.
  • Biocatalytic Processes: Industrial production often employs biocatalysts such as engineered bacteria or enzymes to achieve high yields and purity under mild conditions.

(2S,3S)-2-amino-3-hydroxybutanoic acid hydrochloride has diverse applications:

  • Pharmaceuticals: It is used in the formulation of dietary supplements and medications aimed at enhancing protein synthesis and muscle recovery.
  • Biochemical Research: This compound serves as a model substrate in studies of enzyme mechanisms and metabolic pathways.
  • Food Industry: It is utilized as a nutritional supplement due to its essential role in human metabolism.

Studies on the interactions of (2S,3S)-2-amino-3-hydroxybutanoic acid hydrochloride with other biochemical entities have revealed significant insights into its mechanism of action. Its interaction with gamma-aminobutyric acid receptors suggests potential therapeutic relevance in treating neurological disorders related to neurotransmitter imbalances. Additionally, research indicates that this compound may influence various biochemical pathways through its stereochemistry, affecting binding affinities and specificities towards molecular targets .

Several compounds share structural similarities with (2S,3S)-2-amino-3-hydroxybutanoic acid hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameStructure SimilarityKey Features
(S)-4-Amino-3-hydroxybutanoic acidHighEnantiomer with similar biological activity
(2S,3R)-rel-2-Amino-3-hydroxybutanoic acidModerateDifferent stereochemistry; used in similar studies
(2R,3S)-2-Amino-3-hydroxybutanoic acidModerateRelated structure; potential for different effects
4-Amino-3-hydroxybutanoic acidModerateExhibits significant biological activity
rel-(2S,3R)-2-Amino-3-hydroxybutanoic acid hemihydrateModerateHydrated form; used in specific applications

The uniqueness of (2S,3S)-2-amino-3-hydroxybutanoic acid hydrochloride lies in its specific stereochemistry and biological activity profile, which distinguishes it from other similar compounds. Its ability to modulate neurotransmitter systems makes it particularly valuable in neuropharmacology compared to its analogs.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

155.0349209 g/mol

Monoisotopic Mass

155.0349209 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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